molecular formula C11H8N2O B13037867 5-Methoxyquinoline-2-carbonitrile

5-Methoxyquinoline-2-carbonitrile

Cat. No.: B13037867
M. Wt: 184.19 g/mol
InChI Key: GONUWYVHIMSINA-UHFFFAOYSA-N
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Description

5-Methoxyquinoline-2-carbonitrile is a chemical compound with the molecular formula C11H8N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline-2-carbonitrile typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method is commonly employed in laboratory settings to produce the compound in small quantities.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Methoxyquinoline-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxyquinoline-2-carbonitrile involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been found to inhibit the enzyme Enhancer of Zeste Homologue 2 (EZH2), which plays a role in the methylation of histone proteins . This inhibition can lead to changes in gene expression and has potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

    Quinoline: The parent compound of 5-Methoxyquinoline-2-carbonitrile, known for its wide range of applications in medicinal chemistry.

    5-Methoxyquinoline: A closely related compound with similar chemical properties but lacking the nitrile group.

    2-Quinolinecarbonitrile: Another derivative of quinoline with a nitrile group at a different position.

Uniqueness: this compound is unique due to the presence of both a methoxy group and a nitrile group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5-methoxyquinoline-2-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-11-4-2-3-10-9(11)6-5-8(7-12)13-10/h2-6H,1H3

InChI Key

GONUWYVHIMSINA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=N2)C#N

Origin of Product

United States

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